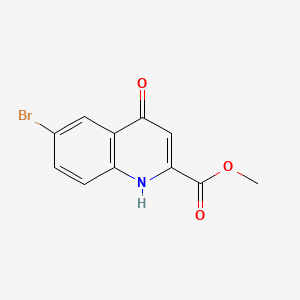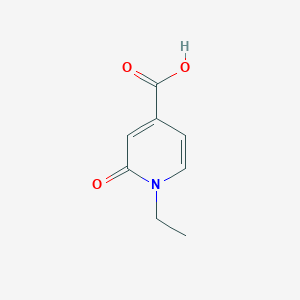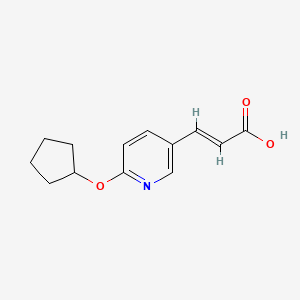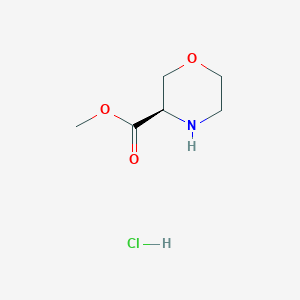
4-(3,4-二氯苯基)-1,3-噁唑-2-胺
描述
4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a 3,4-dichlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence
科学研究应用
有机合成
4-(3,4-二氯苯基)-1,3-噁唑-2-胺: 在有机合成中被用作构建更复杂分子的中间体。 它在杂环化合物的合成中特别有价值,杂环化合物在开发药物和农用化学品中至关重要 。该化合物的反应性允许形成各种衍生物,扩展了新潜在药物和材料的化学空间。
药物
在制药行业,该化合物作为合成多种生物活性分子的前体。 它的结构是开发三重再摄取抑制剂的关键组成部分,三重再摄取抑制剂正在研究其治疗抑郁症和其他中枢神经系统疾病的潜力 。二氯苯基基团增强了亲脂性,因此增强了所得药物穿过血脑屏障的能力。
染料工业
4-(3,4-二氯苯基)-1,3-噁唑-2-胺 的二氯苯基部分在染料工业中具有重要意义。 它用于创造具有高稳定性和亮度的染料和颜料 。这些染料在纺织品、油墨和涂料中得到应用,由于该化合物坚固的化学结构,提供了持久的颜色。
农用化学品
该化合物也是合成农用化学品的重要中间体。 它参与除草剂、杀菌剂和杀虫剂的生产 。二氯苯基基团通常存在于破坏害虫和杂草生命周期的分子中,有助于保护作物并提高农业生产力。
生物活性研究
4-(3,4-二氯苯基)-1,3-噁唑-2-胺 及其衍生物的生物活性研究正在进行中。 研究旨在了解其与生物系统的相互作用,这可能导致发现新的治疗剂 。它在调节生物途径中的作用在治疗疾病中至关重要。
绿色化学
该化合物的用途扩展到绿色化学应用,在绿色化学应用中,它用于开发环保的合成路线 。将其纳入新的化学工艺旨在减少危险废物并提高化学制造的可持续性。
作用机制
Target of Action
Compounds with similar structures, such as 3,4-dichlorophenylhydrazine , have been used in the preparation of other compounds, suggesting that they may interact with various biological targets.
Mode of Action
Related compounds like dcmu, a herbicide, inhibits photosynthesis by blocking the electron flow from photosystem ii to plastoquinone
Biochemical Pathways
Related compounds like dcmu interrupt the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy . This could suggest that 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine might affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
Related compounds like 3,4-dichloromethylphenidate are primarily metabolized by the liver and excreted predominantly in the urine . This could suggest that 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine might have similar ADME properties, but more research is needed to confirm this.
Action Environment
Related compounds like propanil affect non-target organisms and present severe risks for birds, small mammals, and several species of the aquatic biota . This could suggest that environmental factors might similarly influence the action of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine, but more research is needed to confirm this.
生化分析
Biochemical Properties
4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with reactive oxygen species (ROS) and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which are involved in oxidative stress responses . These interactions suggest that 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine may have antioxidant properties and could be useful in mitigating oxidative damage in cells.
Cellular Effects
The effects of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in PC12 cells, 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine has been found to protect against hydrogen peroxide-induced oxidative damage by upregulating the expression of HO-1 and GCLC proteins . This indicates that the compound can enhance cellular antioxidant defenses and promote cell survival under stress conditions.
Molecular Mechanism
At the molecular level, 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit certain enzymes and activate others, leading to changes in gene expression and cellular function. For instance, the compound can inhibit the activity of photosystem II by blocking the plastoquinone binding site, thereby disrupting electron flow and affecting photosynthesis . Additionally, it can activate antioxidant response elements, leading to the upregulation of protective genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine has shown sustained protective effects against oxidative stress in cell culture models .
Dosage Effects in Animal Models
In animal models, the effects of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine vary with different dosages. At lower doses, the compound has been observed to have beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative damage . At higher doses, it may exhibit toxic or adverse effects, including tissue irritation and potential toxicity to organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux and alter the levels of certain metabolites, further influencing cellular function and health.
Transport and Distribution
The transport and distribution of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and organelles, where it exerts its effects. The distribution of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine within tissues can also influence its overall efficacy and safety.
Subcellular Localization
The subcellular localization of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial proteins and influence energy metabolism and oxidative stress responses. Understanding the subcellular localization of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine can provide insights into its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
4-(3,4-dichlorophenyl)-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEAFEREKSEPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC(=N2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)
![1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine](/img/structure/B1453849.png)

![2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B1453856.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1453859.png)

![4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride](/img/structure/B1453863.png)



![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)

